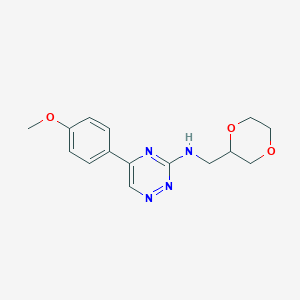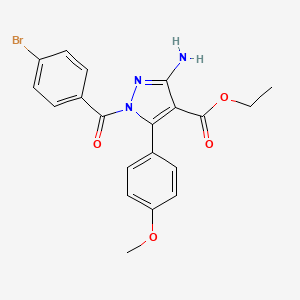
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine, commonly known as DMMA, is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in scientific research, including its use as a fluorescent probe, a photoaffinity label, and a ligand for protein binding studies.
Wirkmechanismus
The mechanism of action of DMMA is not fully understood. It is believed to act as a reversible inhibitor of enzymes that contain amino groups. DMMA has been shown to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and papain. DMMA may also interact with proteins through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
DMMA has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes that contain amino groups, which can affect the metabolism of biological molecules. DMMA has also been shown to bind to proteins, which can affect their function. DMMA has been shown to have low toxicity in vitro, but its toxicity in vivo is not known.
Vorteile Und Einschränkungen Für Laborexperimente
DMMA has several advantages for lab experiments. It is a fluorescent probe that can be used to detect the presence of amino groups in biological molecules. It is also a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. DMMA has been shown to bind to several proteins, making it a useful ligand for studying protein binding. However, DMMA has several limitations. It is not stable in aqueous solutions and can degrade over time. DMMA is also sensitive to pH, temperature, and light, which can affect its properties.
Zukünftige Richtungen
There are several future directions for research on DMMA. One area of research is the development of new synthetic methods for DMMA that can improve its yield and purity. Another area of research is the study of the mechanism of action of DMMA, which can provide insight into its potential applications in scientific research. Future research can also focus on the development of new applications for DMMA, such as its use as a drug delivery system or a biosensor for detecting amino groups in biological molecules.
Conclusion:
DMMA is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent probe, a photoaffinity label, and a ligand for protein binding studies. DMMA has several advantages for lab experiments, but also has limitations. Future research can focus on the development of new synthetic methods, the study of the mechanism of action, and the development of new applications for DMMA.
Synthesemethoden
The synthesis of DMMA involves the reaction of 4-methoxybenzylamine with cyanogen bromide to form the intermediate 4-methoxybenzylcyanide, which is then reacted with hydrazine hydrate to obtain the final product, DMMA. The yield of DMMA can be improved by using a solvent system consisting of acetonitrile and toluene.
Wissenschaftliche Forschungsanwendungen
DMMA has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of amino groups in biological molecules. It is also a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. DMMA has been shown to bind to several proteins, including bovine serum albumin, human serum albumin, and lysozyme. DMMA has also been used as a ligand for studying the binding of small molecules to proteins.
Eigenschaften
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-20-12-4-2-11(3-5-12)14-9-17-19-15(18-14)16-8-13-10-21-6-7-22-13/h2-5,9,13H,6-8,10H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDCMKHZXVJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)NCC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6121387.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)

![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)

![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)


![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)